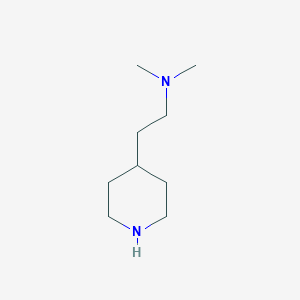

Dimethyl-(2-piperidin-4-yl-ethyl)-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFAUZNVDWGQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362853 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-48-5 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl[2-(piperidin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Properties, Synthesis, and Analytical Considerations

This technical guide provides a comprehensive overview of the fundamental properties of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a piperidine-containing diamine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, potential synthetic routes, and analytical methodologies. Given its structural motifs, this compound serves as a valuable building block and a subject for further pharmacological exploration.

Molecular Profile and Physicochemical Properties

This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a disubstituted piperidine derivative. The molecule incorporates a secondary amine within the piperidine ring and a tertiary amine in the ethyl side chain, bestowing upon it distinct basic properties and potential for diverse chemical interactions.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | N/A |

| CAS Number | 102308-48-5 | [1][2][3] |

| Molecular Formula | C₉H₂₀N₂ | [1][3] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 103-107 °C at 17 Torr | [1] |

| Predicted logP | 1.26650 | [4] |

| Polar Surface Area (PSA) | 15.27 Ų | [4] |

| Dihydrochloride Salt CAS | 102308-92-9 | [5] |

| Dihydrochloride Mol. Weight | 229.19 g/mol | [5] |

Note: Some physicochemical properties like logP and PSA are based on computational predictions and should be experimentally verified.

Synthesis Strategies: A Mechanistic Perspective

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established methodologies for similar piperidine derivatives. The most common and versatile approach is reductive amination.

A plausible synthetic pathway would start from 4-piperidineethanol. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, or converted to a halide. Subsequent reaction with dimethylamine would yield the target compound.

An alternative and often preferred strategy involves a two-step process starting from 4-pyridineethanol.

-

Hydrogenation of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring using catalytic hydrogenation (e.g., H₂ gas with a Platinum or Palladium catalyst). This is a standard and high-yielding transformation.

-

Conversion of the Alcohol and Amination: The resulting 4-piperidineethanol can then be subjected to the same sequence as above: activation of the hydroxyl group followed by nucleophilic substitution with dimethylamine.

A more convergent approach would be the reductive amination of a suitable piperidin-4-yl acetaldehyde derivative with dimethylamine. However, the stability of the starting aldehyde can be a concern.

Below is a generalized workflow for a potential synthesis:

Caption: Plausible synthetic routes to this compound.

Pharmacological Considerations and Potential Applications

The piperidine moiety is a common scaffold in a vast number of biologically active compounds and approved drugs. Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for orienting functional groups toward biological targets.

Given its structure, this compound could be investigated for a range of pharmacological activities. The dimethylaminoethyl group is a feature in many histamine H1 receptor antagonists and some antipsychotic drugs. Furthermore, substituted piperidines are known to interact with opioid, muscarinic, and various other GPCRs.

The true pharmacological profile of this specific compound remains to be elucidated through systematic screening and in vitro/in vivo studies. Its primary current value is likely as a synthetic intermediate for the construction of more complex molecules in drug discovery programs.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the upfield region (around 1.2-3.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield. The ethyl chain protons will present as two distinct multiplets, and the N,N-dimethyl group will give a sharp singlet, likely around 2.2-2.5 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring, the two carbons of the ethyl chain, and a signal for the N,N-dimethyl carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the ideal technique for analyzing this compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 157.17. The dihydrochloride salt would show the same parent ion.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for purity assessment.

-

Column: A C18 stationary phase is generally effective for compounds of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is recommended.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible. However, more universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS) would provide better sensitivity and selectivity.

Caption: A typical analytical workflow for compound characterization.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant[1]. As with all amine-containing compounds, it should be handled with care, as it can be corrosive and harmful upon inhalation, ingestion, or skin contact. The dihydrochloride salt may present a lower vapor pressure but should still be handled with appropriate precautions.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust or aerosols.

-

Have an emergency eyewash station and safety shower readily accessible.

Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a diamine with physicochemical properties that make it a versatile building block in organic synthesis and medicinal chemistry. While specific biological activity data is scarce, its structural features suggest potential for interaction with various biological targets. The synthesis can be approached through standard, reliable methods like reductive amination, and its characterization relies on a combination of NMR, MS, and HPLC. As with any chemical reagent, proper safety and handling procedures are paramount. This guide provides a foundational understanding for researchers looking to work with or further investigate this interesting piperidine derivative.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 102308-48-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]

- 5. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Dimethyl-(2-piperidin-4-yl-ethyl)-amine

Introduction

Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a diamine featuring a piperidine ring and a dimethylamino ethyl side chain, represents a structural motif of significant interest in medicinal chemistry and drug development. The presence of two basic nitrogen atoms, one a secondary amine within the piperidine ring and the other a tertiary amine in the side chain, imparts distinct physicochemical properties that are critical to its behavior in biological systems. These properties, including its ionization state (pKa), lipophilicity (logP), and aqueous solubility, govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this guide leverages robust in silico prediction methodologies to provide valuable insights for researchers, scientists, and drug development professionals. Furthermore, it outlines established experimental protocols for the empirical determination of these key parameters, fostering a thorough understanding of this compound's behavior.

Physicochemical Properties

The interplay of the two amine functionalities in this compound dictates its physicochemical behavior. The piperidine nitrogen, being a secondary amine, and the dimethylamino nitrogen, a tertiary amine, will exhibit different basicities. This dual nature is fundamental to its interaction with biological targets and its pharmacokinetic profile.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | |

| CAS Number | 102308-48-5 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Boiling Point | 103-107 °C at 17 Torr | Matrix Scientific |

| Predicted XlogP | 0.9 | [2] |

Ionization Constant (pKa)

The pKa values of a molecule are critical as they determine the extent of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding. This compound has two basic centers that can be protonated.

Due to the lack of experimental data, the pKa values were predicted using computational methods. The predicted pKa values for the two nitrogen atoms are approximately 10.5 (piperidine nitrogen) and 9.2 (dimethylamino nitrogen) . The higher pKa of the piperidine nitrogen is consistent with it being a secondary amine, which is generally more basic than a tertiary amine in an aliphatic setting due to steric hindrance effects on the solvation of the protonated form of the tertiary amine.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for the experimental determination of pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the amine solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized HCl solution in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed through the equivalence points.

-

Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.

The predicted octanol-water partition coefficient (XlogP) for this compound is 0.9 [2]. This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. At physiological pH (around 7.4), where both nitrogen atoms will be significantly protonated, the distribution coefficient (logD) will be lower than the logP, indicating increased hydrophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol describes the classical "shake-flask" method for determining the octanol-water partition coefficient.

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other solvent (n-octanol or water) to achieve a desired phase ratio (e.g., 1:1).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the logP value using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The presence of two amine groups suggests that the solubility of this compound will be highly pH-dependent.

While a specific experimental value is not available, it is predicted that the free base will have limited aqueous solubility. However, as the pH of the solution decreases and the amine groups become protonated, the solubility is expected to increase significantly due to the formation of more polar, charged species. The dihydrochloride salt of the compound is expected to be readily soluble in water[3][4].

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines a method to determine the aqueous solubility of a compound at different pH values.

Principle: An excess of the solid compound is equilibrated in aqueous buffers of different pH values. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound

-

A series of aqueous buffers covering the desired pH range (e.g., pH 2 to 12)

-

Vials with screw caps

-

Shaker or rotator

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to vials containing buffers of different pH values.

-

Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the excess solid to settle.

-

Filter the supernatant to remove any undissolved solid.

-

Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Plot the measured solubility as a function of pH.

Structural and Spectral Characteristics

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

~2.9-3.1 ppm (multiplet): Protons on the carbons adjacent to the piperidine nitrogen.

-

~2.2 ppm (singlet, 6H): Protons of the two methyl groups on the tertiary amine.

-

~2.4 ppm (triplet): Protons of the methylene group adjacent to the tertiary amine.

-

~1.5-1.7 ppm (multiplet): Protons on the piperidine ring.

-

~1.2-1.4 ppm (multiplet): Protons on the piperidine ring.

-

~1.1 ppm (multiplet): Proton on the C4 carbon of the piperidine ring.

-

A broad singlet corresponding to the N-H proton of the piperidine ring, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

~55-60 ppm: Carbons of the ethyl chain.

-

~45-50 ppm: Carbons adjacent to the piperidine nitrogen.

-

~45 ppm: Carbons of the dimethylamino group.

-

~30-35 ppm: Carbons of the piperidine ring.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization, this compound is expected to exhibit fragmentation patterns characteristic of aliphatic amines. The molecular ion peak (M⁺) would be observed at m/z 156. A key fragmentation pathway would be alpha-cleavage adjacent to the nitrogen atoms.

Expected Fragmentation:

-

Alpha-cleavage at the tertiary amine: Loss of a methyl radical (CH₃•) to give a fragment at m/z 141, or cleavage of the ethyl-piperidine bond.

-

Alpha-cleavage at the piperidine ring: Fragmentation of the piperidine ring.

-

A prominent fragment is expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the secondary and tertiary amine functional groups.

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (weak to medium, sharp): N-H stretching vibration of the secondary amine in the piperidine ring.

-

~2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

~1450-1470 cm⁻¹: C-H bending vibrations.

-

~1000-1250 cm⁻¹ (medium): C-N stretching vibrations.

Stability and Storage

Piperidine-containing compounds are generally stable under standard laboratory conditions. However, they can be susceptible to oxidation over time, especially if exposed to air and light. As a basic compound, this compound will react with acids to form salts, which are typically more stable and less volatile than the free base[5].

Recommended Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture and air exposure.

-

Protect from light.

-

For long-term storage, refrigeration (2-8 °C) is recommended[5].

Safety and Handling

This compound is an aliphatic diamine and should be handled with appropriate safety precautions.

Potential Hazards:

-

Skin and eye irritant/corrosive: Direct contact can cause irritation or burns.

-

Respiratory irritant: Inhalation of vapors may cause respiratory tract irritation.

-

Harmful if swallowed.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical characteristics of this compound, leveraging predictive models to fill existing data gaps. The presented information on pKa, logP, solubility, and spectral properties, combined with established experimental protocols, offers a solid foundation for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development. A thorough understanding and empirical validation of these properties are paramount for the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). Retrieved from [Link]

-

What is the stability of piperidine? - Blog - BIOSYNCE. (2025, August 25). Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (2015, November 30). Retrieved from [Link]

-

Synthesis of N,N-dimethyl-2-piperazinemethanamine - PrepChem.com. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Dimethyl[2-(piperidin-4-yl)ethyl]amine - PubChemLite. Retrieved from [Link]

-

Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride - Oakwood Chemical. Retrieved from [Link]

-

Ethanamine, N,N-dimethyl- - the NIST WebBook. Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. Retrieved from [Link]

-

CASPRE - 13 C NMR Predictor. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Aliphatic Diisocyanate Monomers - Covestro Solution Center. Retrieved from [Link]

-

Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC - PubMed Central. (2021, April 24). Retrieved from [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Dimethyl[2-(piperidin-4-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 3. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]

- 4. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]

- 5. biosynce.com [biosynce.com]

An In-Depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a piperidine-based compound with potential applications in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the known pharmacology of structurally related molecules, this document serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction and Physicochemical Properties

This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a tertiary amine featuring a piperidine ring connected to a dimethylaminoethyl side chain. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1][2] The dimethylamine group can also contribute to the pharmacological activity of a molecule.[3][4]

The CAS number for the free base form of this compound is 102308-48-5.[5] It is also commercially available as a dihydrochloride salt, with the CAS number 102308-92-9.[3][6]

| Property | Value | Source |

| CAS Number | 102308-48-5 (free base) | [5] |

| 102308-92-9 (dihydrochloride) | [3][6] | |

| Molecular Formula | C9H20N2 (free base) | [7] |

| C9H22Cl2N2 (dihydrochloride) | [3] | |

| Molecular Weight | 156.27 g/mol (free base) | [8] |

| 229.19 g/mol (dihydrochloride) | [3] | |

| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | [7] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,-4!"]; C7 [label="C", pos="0,-5.5!"]; N2 [label="N", pos="0,-7!"]; C8 [label="C", pos="-1.2,-8!"]; C9 [label="C", pos="1.2,-8!"]; H1 [label="H", pos="0,0.8!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- C7; C7 -- N2; N2 -- C8; N2 -- C9; N1 -- H1; }

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthesis Workflow: Reductive Amination

This proposed two-step synthesis starts from the commercially available 4-piperidone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N,N-Dimethyl-2-(piperidin-4-yl)acetamide (Intermediate C)

-

Wittig Reaction: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes. Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF. Let the reaction warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

-

Reduction of the double bond: Dissolve the product from the previous step in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the filtrate to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

-

Amide formation: Treat the resulting ester with an excess of a solution of dimethylamine in THF or methanol. The reaction can be heated to reflux to drive it to completion. After completion, remove the solvent under reduced pressure.

-

Deprotection: Dissolve the N-Boc protected amide in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group. After the reaction is complete, neutralize the mixture and extract the product to obtain N,N-Dimethyl-2-(piperidin-4-yl)acetamide.

Step 2: Reduction of the Amide to the Final Product

-

To a solution of N,N-Dimethyl-2-(piperidin-4-yl)acetamide (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (2-3 eq) portion-wise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Potential Applications in Drug Development

The structural motifs within this compound suggest potential interactions with biological targets relevant to the central nervous system (CNS).

Hypothesis: Sigma-1 (σ1) Receptor Ligand

Structurally similar compounds, featuring a 4-(2-aminoethyl)piperidine scaffold, have been identified as potent ligands for the sigma-1 (σ1) receptor.[6][10] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[11][12][13][14] It is hypothesized that this compound may also exhibit affinity for the σ1 receptor.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]

- 7. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Dimethyl-(2-piperidin-4-yl-ethyl)-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which successful formulation, efficacy, and safety are built. For Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a molecule featuring both a secondary amine within a piperidine ring and a tertiary amine in its side chain, its solubility and stability profiles are paramount. These characteristics will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential. This guide provides a comprehensive framework for elucidating the solubility and stability of this compound, moving beyond rote protocols to explain the underlying scientific rationale for each experimental choice.

The Molecular Blueprint: Chemical and Physical Properties

Before delving into experimental analysis, a foundational understanding of the molecule's intrinsic properties is essential.

Chemical Structure:

-

IUPAC Name: N,N-dimethyl-2-(piperidin-4-yl)ethanamine

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol

The presence of two amine functionalities is the most salient feature of this molecule. The piperidine ring contains a secondary amine, while the ethyl side chain is terminated by a tertiary amine. This dual basic nature is the primary determinant of its pH-dependent solubility. The molecule is often supplied as a dihydrochloride salt (C₉H₂₂Cl₂N₂) with a molecular weight of approximately 229.19 g/mol , a form that enhances its aqueous solubility and handling.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | Not readily available | 102308-92-9 | [1][2] |

| Molecular Formula | C₉H₂₀N₂ | C₉H₂₂Cl₂N₂ | [2] |

| Molecular Weight | 156.27 g/mol | 229.19 g/mol | [2] |

| Predicted XlogP | 0.9 | Not Applicable | [3] |

| Predicted pKa | Two basic centers; expected pKa values for the piperidine nitrogen (~11) and the tertiary amine nitrogen (~9-10) are anticipated based on similar structures. | Not Applicable |

The predicted XlogP suggests a relatively low lipophilicity, which, combined with its basic nature, indicates that the compound is likely to have good aqueous solubility, particularly at acidic pH.

Elucidating the Solubility Profile: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability. For an amine-containing compound like this compound, solubility is intrinsically linked to the pH of the surrounding medium.[4] A comprehensive assessment, therefore, necessitates both kinetic and thermodynamic solubility measurements across a physiologically relevant pH range.

The Importance of pKa Determination

The pKa values of the two amine groups are the cornerstone for understanding the pH-solubility profile. The Henderson-Hasselbalch equation dictates that the ionization state of an amine, and thus its aqueous solubility, is dependent on the pH of the solution relative to its pKa.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound (free base or dihydrochloride salt) in deionized water to a known concentration (e.g., 10 mM).

-

Titration Setup: Utilize an automated titrator equipped with a calibrated pH electrode.

-

Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the dihydrochloride salt.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given the two basic centers, two distinct inflection points are expected.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Solubilities

In early drug discovery, kinetic solubility assays are often employed for high-throughput screening, providing a rapid assessment of solubility under non-equilibrium conditions.[6][7] However, for lead optimization and pre-formulation studies, thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard.[8]

Experimental Workflow: Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9, and 10).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: pH-Solubility Profile

The results should be tabulated and plotted to visualize the relationship between pH and solubility.

Table 2: Expected pH-Dependent Thermodynamic Solubility of this compound

| pH | Expected Ionization State | Expected Solubility |

| 2.0 | Fully protonated (dication) | High |

| 4.0 | Fully protonated (dication) | High |

| 6.0 | Predominantly dication | High |

| 7.4 | Mixture of dication, monocation, and neutral species | Moderate to High |

| 9.0 | Predominantly monocation and neutral species | Moderate to Low |

| 10.0 | Predominantly neutral species | Low |

Unveiling the Stability Landscape: A Proactive Approach

Assessing the stability of a drug candidate is crucial for determining its shelf-life and ensuring patient safety.[9] For this compound, potential degradation pathways could involve oxidation of the amine groups or other reactions influenced by pH, temperature, and light. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.[10][11]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[12][13]

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocol: General Approach to Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10] Tertiary amines are particularly susceptible to N-oxide formation under oxidative stress.

-

Thermal Degradation: Heat the sample in both solid and solution forms at a high temperature (e.g., 80°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16] A dark control sample should be run in parallel.[17]

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify any degradation products.

Data Presentation: Summary of Forced Degradation Results

Table 3: Representative Data from Forced Degradation Studies

| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |

| 0.1 M HCl, 60°C | 24 h | < 5% | 1 | Stable to acid hydrolysis |

| 0.1 M NaOH, 60°C | 24 h | < 5% | 0 | Stable to base hydrolysis |

| 3% H₂O₂, RT | 8 h | 15% | 2 | Potential for N-oxide formation |

| 80°C (Solid) | 7 days | < 2% | 0 | Thermally stable in solid state |

| ICH Q1B Light Exposure | - | 8% | 1 | Minor photosensitivity |

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish the shelf-life and appropriate storage conditions for the drug substance and product.

Analytical Methodologies: The Key to Accurate Quantification

A robust and validated analytical method is essential for both solubility and stability studies. For a compound like this compound, which contains a UV chromophore (albeit weak), reversed-phase HPLC with UV detection is a suitable technique. Mass spectrometric detection can provide additional specificity and is invaluable for the identification of degradation products.

Conclusion: A Roadmap to Successful Characterization

The comprehensive evaluation of the solubility and stability of this compound is a critical endeavor in its development as a potential therapeutic agent. By employing the systematic approaches outlined in this guide—from fundamental pKa determination to rigorous forced degradation and thermodynamic solubility studies—researchers can build a robust data package. This not only satisfies regulatory requirements but also provides invaluable insights for formulation development, ensuring that the final drug product is safe, effective, and stable. The dual amine nature of this molecule presents a classic case study in the importance of pH-dependent characterization, a cornerstone of pharmaceutical development.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

EMMA International. (2021). Stability Testing Requirements for Pharmaceuticals. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

Principles of Drug Action 1. (2005). Amines. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]

-

Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

YouTube. (2017). Ph and Solubility of Drugs. [Link]

-

Scilit. Study of pH-dependent drugs solubility in water. [Link]

-

ResearchGate. (2008). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

-

ResearchGate. (2020). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

National Center for Biotechnology Information. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

-

PubChem. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Link]

-

PubChem. Piperidine. [Link]

-

PubChem. Dimethyl-(2-piperidin-2-yl-ethyl)-amine. [Link]

-

MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. [Link]

-

Royal Society of Chemistry. (2012). Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]

- 3. PubChemLite - Dimethyl[2-(piperidin-4-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. youtube.com [youtube.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. q1scientific.com [q1scientific.com]

An In-depth Technical Guide to the Structural Analogs of Dimethyl-(2-piperidin-4-yl-ethyl)-amine

Foreword: The Versatile Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in crucial binding interactions have cemented its role in the development of drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3][4] This guide focuses on a specific, yet highly significant, class of piperidine derivatives: the structural analogs of Dimethyl-(2-piperidin-4-yl-ethyl)-amine. We will delve into the synthetic strategies, pharmacological evaluation, and structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Core Moiety: this compound

This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, serves as our foundational structure. Its simple yet functionally rich architecture, comprising a 4-substituted piperidine ring connected via an ethyl linker to a dimethylamino group, offers multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and pharmacological activities, making it an attractive starting point for the design of novel therapeutic agents.

Strategic Modifications: A Gateway to Diverse Pharmacological Profiles

The exploration of structural analogs of this compound has yielded compounds with a wide range of biological activities. These analogs can be broadly categorized based on the site of modification:

-

N-Substituents on the Piperidine Ring: Modifications at the piperidine nitrogen have a profound impact on receptor affinity and selectivity.

-

Modifications of the Dimethylamino Group: Altering the terminal amino group can influence potency and pharmacokinetic properties.

-

Alterations to the Ethyl Linker: Changes in the length and rigidity of the linker can affect the molecule's ability to adopt optimal conformations for receptor binding.

-

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can create novel interactions with biological targets.

The following sections will explore the synthesis and pharmacological implications of these modifications in detail.

Synthetic Strategies for Piperidine Analogs

The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available to construct and functionalize the piperidine core.[1][4][5][6]

Building the Piperidine Core

Common strategies for constructing the 4-substituted piperidine ring include:

-

Hydrogenation of Pyridine Precursors: A straightforward approach involves the reduction of appropriately substituted pyridines.[1][6]

-

Dieckmann Condensation: This intramolecular condensation of diesters is a classic method for forming cyclic ketones, which can then be converted to the desired piperidine derivatives.[5]

-

Intramolecular aza-Michael Reactions: This method provides an efficient route to enantiomerically enriched piperidines.[1]

Introduction of the Side Chain and Functional Group Modifications

Once the piperidine scaffold is in place, the ethyl-dimethylamino side chain can be introduced through various methods, a common one being reductive amination .[7]

Experimental Protocol: Reductive Amination for the Synthesis of 4-Substituted Piperidines

This protocol provides a general procedure for the reductive amination of a 4-piperidone to introduce a side chain.

-

Reaction Setup: To a solution of the N-protected 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq.).

-

Formation of Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted piperidine.

Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of 4-substituted piperidines via reductive amination.

Pharmacological Landscape of this compound Analogs

Structural modifications of the parent compound have led to the discovery of ligands for a variety of biological targets, highlighting the therapeutic potential of this chemical space.

Sigma-1 (σ1) Receptor Ligands

A significant area of research has focused on developing 4-(2-aminoethyl)piperidine derivatives as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological disorders.[8][9]

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity. For instance, 1-methylpiperidines have shown particularly high σ1 receptor affinity and selectivity over the σ2 subtype, while piperidines with a proton, a tosyl moiety, or an ethyl group exhibit considerably lower affinity.[9][10]

-

Aromatic Moiety: The aromatic group attached to the side chain also plays a crucial role in binding.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected 4-(2-Aminoethyl)piperidine Analogs

| Compound ID | N-Substituent | Aromatic Moiety | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| Analog 1 | -H | Phenyl | 165 | >10,000 | [9] |

| Analog 2 | -CH3 | Phenyl | 1.8 | 276 | [8] |

| Analog 3 | -CH2CH3 | Phenyl | 1283 | - | [8] |

| Analog 4 | -H | 5-Indazole | 1.2 | 860 | [8] |

| Analog 5 | -CH3 | 5-Indazole | 1.7 | 201 | [8] |

Diagram: Key Interactions at the Sigma-1 Receptor Binding Site

Caption: Schematic of key binding interactions between a piperidine analog and the sigma-1 receptor.

Muscarinic Acetylcholine Receptor (mAChR) Agonists

Derivatives of this compound have also been investigated as agonists for muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological functions and are important targets for the treatment of various diseases, including Alzheimer's disease.[11][12][13] Dimerization of mAChR agonists has been explored as a strategy to enhance potency and functional selectivity.[11]

Other Therapeutic Applications

The versatility of the 4-substituted piperidine scaffold has led to the exploration of its analogs for a wide range of other therapeutic applications, including:

-

Anticholinesterase Activity: For the potential treatment of dementia.[14]

-

Anticancer Properties. [17]

-

Antidepressant and Anxiolytic Effects.

-

Antipsychotic Activity. [18]

In Vitro and In Vivo Evaluation

A comprehensive evaluation of novel this compound analogs requires a battery of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic properties.

In Vitro Assays

-

Receptor Binding Assays: Radioligand binding assays are crucial for determining the affinity of the synthesized compounds for their target receptors (e.g., σ1, σ2, mAChRs).[9][11]

-

Functional Assays: These assays, such as measuring second messenger levels (e.g., cAMP, inositol phosphates), determine whether a compound acts as an agonist, antagonist, or inverse agonist.[11]

-

Enzyme Inhibition Assays: For applications like anticholinesterase activity, assays are performed to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50).[14]

-

Cell Viability and Cytotoxicity Assays: To assess the potential toxicity of the compounds on various cell lines.[19]

In Vivo Models

-

Animal Models of Disease: Depending on the therapeutic target, various animal models are employed to evaluate the efficacy of the lead compounds. For example, models of neuropathic pain for σ1 receptor ligands or cognitive impairment for mAChR agonists.[20][21]

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are critical for their development as drugs.[3]

-

Toxicology Studies: To assess the safety profile of the compounds in animal models.

Diagram: Drug Discovery and Development Pipeline for Piperidine Analogs

Caption: A simplified pipeline for the discovery and development of piperidine-based therapeutics.

Future Directions and Conclusion

The structural analogs of this compound represent a rich and promising area for drug discovery. The versatility of the piperidine scaffold, coupled with the ability to systematically modify its substituents, provides a powerful platform for the development of novel therapeutics with diverse pharmacological profiles. Future research will likely focus on the development of more selective and potent ligands, the exploration of novel therapeutic targets, and the use of advanced computational methods to guide the design of next-generation piperidine-based drugs. This in-depth technical guide serves as a foundational resource to aid researchers in navigating this exciting and impactful field of medicinal chemistry.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Kańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(21), 4066–4083. [Link]

-

(PDF) A review on piperidine derivatives with their pharmacological activities. (n.d.). Retrieved January 8, 2026, from [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

-

Request PDF on ResearchGate. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved January 8, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2). [Link]

-

Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity - Uniba. (n.d.). Retrieved January 8, 2026, from [Link]

-

Kuder, K., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 58(2), 928-944. [Link]

-

Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 8, 2026, from [Link]

-

(PDF) Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. (n.d.). Retrieved January 8, 2026, from [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12). Retrieved January 8, 2026, from [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

-

(PDF) Classes of Piperidine-Based Drugs. (n.d.). Retrieved January 8, 2026, from [Link]

-

Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 967-975. [Link]

-

Synthetic Hypotensive Agents. V. 4-(2'-Aminoethyl)-piperidine Derivatives. (n.d.). Retrieved January 8, 2026, from [Link]

-

Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3165-3168. [Link]

-

Yamanashi, I., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(19), 3684-3693. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

(PDF) Synthetic route and chemical structures of piperidine derivatives. (n.d.). Retrieved January 8, 2026, from [Link]

-

Kim, J. H., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(18), 3369. [Link]

-

(PDF) Synthetic strategies towards C−H functionalization of piperidines at... (n.d.). Retrieved January 8, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. (n.d.). Retrieved January 8, 2026, from [Link]

-

Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

-

Meena, P., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1135-1148. [Link]

-

Christopoulos, A., et al. (2001). Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1260-1268. [Link]

-

Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (n.d.). Retrieved January 8, 2026, from [Link]

-

Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5163-5167. [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. (2017, March 6). Retrieved January 8, 2026, from [Link]

-

Broadley, K. J., & Kelly, D. R. (2001). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 44(25), 4347-4351. [Link]

-

Scarr, E., et al. (2001). Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice. The Journal of Pharmacology and Experimental Therapeutics, 296(1), 82-88. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). Retrieved January 8, 2026, from [Link]

-

Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112217. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 21. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and functionally versatile scaffolds in medicinal chemistry. Its unique combination of structural and physicochemical properties has cemented its status as a "privileged scaffold," capable of interacting with a wide array of biological targets to elicit desired therapeutic effects. This guide provides an in-depth exploration of the piperidine moiety's role in drug design, delving into its fundamental physicochemical attributes, its function as a key pharmacophore, its profound impact on ADME properties, and the synthetic strategies employed for its incorporation and modification. Through an analysis of its conformational flexibility, basicity, and multi-faceted binding capabilities, we will elucidate the causal mechanisms that make piperidine an indispensable tool for the modern medicinal chemist.

The Piperidine Moiety: A Cornerstone of Medicinal Chemistry

The journey of a drug molecule from a laboratory concept to a clinical reality is a testament to the intricate science of molecular design. At the heart of this process lies the identification and optimization of chemical scaffolds that can effectively engage biological targets while maintaining favorable drug-like properties. Among the vast arsenal of molecular building blocks, the piperidine ring is arguably one of the most successful.

The Privileged Scaffold Concept

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperidine moiety is a quintessential example of this concept. Its widespread presence in top-selling pharmaceuticals is not a coincidence; it is a direct result of its inherent structural and chemical attributes that make it an ideal building block for creating potent and selective ligands. A 2021 analysis revealed that piperidine is the most common N-heterocycle found in U.S. FDA-approved drugs.

Prevalence in Modern Medicine

The piperidine scaffold is a cornerstone of numerous blockbuster drugs across diverse therapeutic areas, including psychiatry, neurology, oncology, and allergy. Its prevalence highlights its adaptability and functional importance.

| Drug | Therapeutic Class | Significance of Piperidine Moiety |

| Donepezil | Acetylcholinesterase Inhibitor | The N-benzylpiperidine motif is crucial for binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. |

| Ritalin (Methylphenidate) | CNS Stimulant | The piperidine ring is a core component of the pharmacophore responsible for blocking dopamine and norepinephrine transporters. |

| Fexofenadine (Allegra) | H1 Antihistamine | The piperidine ring interacts with key residues in the H1 histamine receptor, preventing the binding of histamine. |

| Fentanyl | Opioid Analgesic | The 4-anilinopiperidine skeleton is the essential pharmacophore for potent µ-opioid receptor agonism. |

| Haloperidol | Antipsychotic | The piperidine ring is critical for binding to dopamine D2 receptors. |

Core Physicochemical and Structural Attributes

The success of piperidine in drug design is rooted in a unique combination of physicochemical properties. These attributes can be finely tuned through substitution, allowing chemists to optimize a molecule for a specific biological target and desired pharmacokinetic profile.

Basicity and pKa: The Ionizable Nitrogen

The nitrogen atom within the piperidine ring typically has a pKa in the range of 8.0-11.0, making it protonated and positively charged at physiological pH (around 7.4). This basicity is a critical feature for several reasons:

-

Aqueous Solubility: The ability to form a charged species significantly enhances a molecule's solubility in aqueous environments like the bloodstream and cytoplasm.

-

Target Binding: The resulting ammonium cation can form strong, directional ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. This is a common and powerful interaction that often anchors a drug to its target.

Conformational Flexibility: The Chair Conformation

Unlike rigid aromatic rings, the saturated piperidine ring is conformationally flexible, with the low-energy "chair" conformation being the most stable and predominant form. This has profound implications for drug design:

-

3D Space Exploration: Substituents on the ring can occupy either axial or equatorial positions. This allows the molecule to adopt a precise three-dimensional geometry to fit optimally into a complex protein binding site.

-

Entropy: The ability to adopt a specific, low-energy conformation upon binding can be entropically favorable, contributing to a higher binding affinity.

Caption: Fig 1: Chair conformation showing axial vs. equatorial positions.

Lipophilicity and Vectorial Properties

The piperidine ring itself is lipophilic, composed of five methylene (-CH2-) groups. This allows it to participate in favorable hydrophobic and van der Waals interactions within nonpolar regions of a binding pocket. The nitrogen atom provides a polar, hydrophilic vector. This combination of a lipophilic body and a polar center allows chemists to modulate a compound's overall lipophilicity (LogP/LogD) to achieve the right balance for membrane permeability and aqueous solubility.

Piperidine as a Versatile Pharmacophore

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The piperidine ring can serve as both the core scaffold and a key interacting element of a pharmacophore.

A Multi-Tool for Target Binding

The genius of the piperidine scaffold lies in its ability to present functional groups in a well-defined 3D orientation, enabling a variety of binding interactions simultaneously.

Caption: Fig 2: Diverse binding interactions enabled by the piperidine scaffold.

-

Ionic Bonds: As discussed, the protonated nitrogen is a powerful anchor.

-

Hydrogen Bonds: The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in its protonated form or on secondary piperidines) can act as a hydrogen bond donor.

-

Hydrophobic Pockets: The carbon backbone readily fits into hydrophobic pockets lined with nonpolar amino acids like valine, leucine, and phenylalanine.

Case Study: Donepezil for Alzheimer's Disease

Donepezil's mechanism relies on its high affinity for the acetylcholinesterase (AChE) enzyme. The drug's N-benzylpiperidine moiety is not just a scaffold; it's an essential part of the pharmacophore. It positions the benzyl group to engage in a pi-pi stacking interaction with a tryptophan residue (Trp279) in the peripheral anionic site (PAS) of the enzyme, a key interaction for its inhibitory activity.

Modulating ADME Properties

Beyond target binding, the piperidine ring is a powerful tool for optimizing a drug's pharmacokinetic profile.

-

Absorption & Solubility: The basic nitrogen is key for formulating drugs as hydrochloride salts, which dramatically increases aqueous solubility and aids in dissolution and oral absorption.

-

Distribution & CNS Penetration: The overall lipophilicity of the piperidine-containing molecule is a major determinant of its ability to cross the blood-brain barrier (BBB). For CNS-acting drugs like methylphenidate or haloperidol, this is a desired feature. For peripherally acting drugs like fexofenadine, chemists design the molecule to be less lipophilic and a substrate for efflux transporters to prevent CNS entry and associated side effects like drowsiness.

-

Metabolism: The piperidine ring can be a site of metabolism, typically via oxidation by cytochrome P450 enzymes at carbons alpha to the nitrogen. This knowledge allows chemists to block or promote metabolism by adding substituents at these positions, thereby controlling the drug's half-life.

Synthetic Strategies and Methodologies

The facile synthesis and derivatization of the piperidine ring contribute significantly to its utility. A vast number of synthetic routes exist, allowing for precise control over the final structure.

Representative Experimental Protocol: Reductive Amination